3-(4-chlorophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-(4-chlorophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted at position 3 with a 4-chlorophenyl group and a hydrazide moiety forming a Schiff base with a 4-ethoxyphenyl methylidene group. Pyrazole derivatives are widely explored for pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, due to their ability to modulate enzyme activity and interact with biological targets through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-2-26-16-9-3-13(4-10-16)12-21-24-19(25)18-11-17(22-23-18)14-5-7-15(20)8-6-14/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVQNCFSYHUZQU-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 4-ethoxybenzaldehyde and hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-(4-chlorophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Hydrazide Moiety
The hydrazide moiety’s arylidene group significantly influences electronic properties and bioactivity. Key analogs include:
- Electron-Donating vs.
- Halogen and Hydroxy Modifications : The bromo-hydroxy substituent in introduces both steric bulk and hydrogen-bonding capacity, which could enhance target binding in specific biological contexts.
Pyrazole Core Modifications
Variations in the pyrazole’s aryl substituents alter steric and electronic profiles:
- 4-Chlorophenyl vs. 4-Ethoxyphenyl: The target’s 4-chlorophenyl group provides a hydrophobic and electron-withdrawing effect, stabilizing the pyrazole core.
- Thienyl and Heterocyclic Substitutions : Compounds like N′-(1-(4-chlorophenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide introduce sulfur-containing heterocycles, which may enhance binding to metal-containing enzymes or redox-active targets.
Computational and Spectroscopic Insights
- DFT Studies : Compounds with 4-chlorophenyl groups underwent DFT optimization using B3LYP/6-311++G(d), revealing stabilized HOMO-LUMO gaps (~4.5 eV) and low energy barriers (<10 kcal/mol) for E/Z isomerization in solution .
- Spectroscopic Characterization : IR and NMR data for analogs (e.g., ) confirm Schiff base formation (C=N stretch ~1600 cm⁻¹) and aryl group conformations, critical for validating synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
